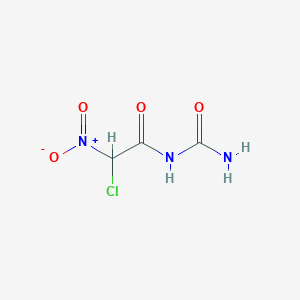
(2-Chloro-2-nitroacetyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-2-nitroacetyl)urea is an organic compound with the molecular formula C3H4ClN3O4 It is a derivative of urea, where the hydrogen atoms are substituted by chloro and nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-2-nitroacetyl)urea typically involves the reaction of chloroacetyl chloride with urea in the presence of a base. The reaction proceeds as follows:
- Chloroacetyl chloride is added dropwise to a solution of urea in an appropriate solvent, such as dichloromethane.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix chloroacetyl chloride and urea.
- Employing continuous stirring and temperature control to ensure complete reaction.
- Utilizing industrial filtration and purification techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions: (2-Chloro-2-nitroacetyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield urea and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Reduction Reactions: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives of the original compound.
Hydrolysis: Urea and other by-products depending on the reaction conditions.
科学研究应用
(2-Chloro-2-nitroacetyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloro-2-nitroacetyl)urea involves its interaction with biological molecules. The chloro and nitro groups can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
(2-Chloroacetyl)urea: Similar structure but lacks the nitro group.
(2-Nitroacetyl)urea: Similar structure but lacks the chloro group.
Thiourea Derivatives: Compounds where the oxygen atom in urea is replaced by sulfur.
Uniqueness: (2-Chloro-2-nitroacetyl)urea is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-carbamoyl-2-chloro-2-nitroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O4/c4-1(7(10)11)2(8)6-3(5)9/h1H,(H3,5,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCADSDMPZKQMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)([N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














